molecular formula C24H23BrN4O4S B11617556 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide

4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B11617556
M. Wt: 543.4 g/mol
InChI Key: GCYFFCMGQFBTCV-UHFFFAOYSA-N
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Description

4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal.

    Introduction of the Bromine Atom: Bromination of the quinoxaline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the brominated quinoxaline with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Coupling with the Amino Group: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products

    Oxidation: Products with oxidized methoxy groups, potentially forming quinones.

    Reduction: Reduced forms of the quinoxaline or sulfonamide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The sulfonamide group is particularly relevant for targeting enzymes like carbonic anhydrase.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-quinoxalinyl)benzenesulfonamide: Lacks the dimethoxyphenyl group, making it less versatile in biological applications.

    N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    4-chloro-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the bromine atom, the quinoxaline core, and the sulfonamide group in 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide makes it a unique compound with a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C24H23BrN4O4S

Molecular Weight

543.4 g/mol

IUPAC Name

4-bromo-N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H23BrN4O4S/c1-32-21-12-7-16(15-22(21)33-2)13-14-26-23-24(28-20-6-4-3-5-19(20)27-23)29-34(30,31)18-10-8-17(25)9-11-18/h3-12,15H,13-14H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

GCYFFCMGQFBTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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